Cas no 874-56-6 (azepane-1-carbodithioic acid)

Azepane-1-carbodithioic acid is a cyclic dithiocarbamate compound characterized by its seven-membered azepane ring. This structure imparts unique reactivity and coordination properties, making it useful in organic synthesis and metal chelation applications. The compound's dithiocarbamate functional group enables strong binding to transition metals, facilitating its role in catalysis, polymer stabilization, and analytical chemistry. Its cyclic backbone enhances stability compared to linear analogs, reducing decomposition under thermal or oxidative conditions. The product is typically employed as a ligand or intermediate in specialized chemical processes, offering selectivity in complex formation. Proper handling is advised due to potential sensitivity to moisture and air.
azepane-1-carbodithioic acid structure
azepane-1-carbodithioic acid structure
商品名:azepane-1-carbodithioic acid
CAS番号:874-56-6
MF:C7H13NS2
メガワット:175.314819097519
MDL:MFCD00070596
CID:724060
PubChem ID:70125

azepane-1-carbodithioic acid 化学的及び物理的性質

名前と識別子

    • 1H-Azepine-1-carbodithioicacid, hexahydro-
    • azepane-1-carbodithioic acid
    • hexamethylenedithiocarbamic acid
    • Hexahydro-1H-azepine-1-carbodithioic acid
    • Hexamethylendithiocarbamate
    • MDL: MFCD00070596
    • インチ: 1S/C7H13NS2/c9-7(10)8-5-3-1-2-4-6-8/h1-6H2,(H,9,10)
    • InChIKey: IULVMSRZVAOLEB-UHFFFAOYSA-N
    • ほほえんだ: C(=S)(S)N1CCCCCC1

計算された属性

  • せいみつぶんしりょう: 175.048941
  • どういたいしつりょう: 175.048941
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 117
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.3
  • 疎水性パラメータ計算基準値(XlogP): 2.2

azepane-1-carbodithioic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-817758-1.0g
azepane-1-carbodithioic acid
874-56-6 95%
1.0g
$228.0 2024-05-21
Enamine
EN300-817758-0.5g
azepane-1-carbodithioic acid
874-56-6 95%
0.5g
$219.0 2024-05-21
Enamine
EN300-817758-5.0g
azepane-1-carbodithioic acid
874-56-6 95%
5.0g
$660.0 2024-05-21
Enamine
EN300-817758-2.5g
azepane-1-carbodithioic acid
874-56-6 95%
2.5g
$446.0 2024-05-21
Enamine
EN300-817758-10.0g
azepane-1-carbodithioic acid
874-56-6 95%
10.0g
$978.0 2024-05-21
Enamine
EN300-817758-5g
azepane-1-carbodithioic acid
874-56-6
5g
$660.0 2023-09-02
Enamine
EN300-817758-0.1g
azepane-1-carbodithioic acid
874-56-6 95%
0.1g
$200.0 2024-05-21
Enamine
EN300-817758-0.25g
azepane-1-carbodithioic acid
874-56-6 95%
0.25g
$209.0 2024-05-21
Enamine
EN300-817758-0.05g
azepane-1-carbodithioic acid
874-56-6 95%
0.05g
$191.0 2024-05-21
Enamine
EN300-817758-1g
azepane-1-carbodithioic acid
874-56-6
1g
$228.0 2023-09-02

azepane-1-carbodithioic acid 関連文献

azepane-1-carbodithioic acidに関する追加情報

Azepane-1-Carbodithioic Acid (CAS No. 874-56-6): An Overview of Its Structure, Properties, and Applications

Azepane-1-carbodithioic acid (CAS No. 874-56-6) is a unique compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, also known as 1-azepanecarbodithioic acid, is characterized by its distinctive molecular structure, which includes a seven-membered azepane ring and a carbodithioic acid functional group. The combination of these structural elements endows the compound with a range of interesting properties and potential applications.

The molecular formula of azepane-1-carbodithioic acid is C7H15NOS2. Its molecular weight is approximately 201.33 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.

In terms of its chemical properties, azepane-1-carbodithioic acid exhibits notable reactivity due to the presence of the carbodithioic acid group. This functional group can participate in various chemical reactions, including nucleophilic substitution, redox reactions, and coordination with metal ions. These properties make it a valuable building block in synthetic chemistry and an interesting candidate for the development of new materials and pharmaceuticals.

Recent research has focused on the potential applications of azepane-1-carbodithioic acid in medicinal chemistry. Studies have shown that compounds containing the carbodithioic acid moiety can exhibit anti-inflammatory, antimicrobial, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of azepane-1-carbodithioic acid demonstrated significant inhibition of tumor growth in vitro and in vivo models. The researchers attributed this activity to the compound's ability to modulate key signaling pathways involved in cancer progression.

In addition to its potential therapeutic applications, azepane-1-carbodithioic acid has been explored for its use in materials science. The compound's ability to form stable complexes with metal ions makes it a promising candidate for the development of metal-organic frameworks (MOFs) and other advanced materials. MOFs are highly porous structures with large surface areas, which make them useful for gas storage, catalysis, and drug delivery. A study published in the Journal of Materials Chemistry A in 2023 described the synthesis of MOFs using azepane-1-carbodithioic acid-based ligands, demonstrating their high stability and tunable porosity.

The synthesis of azepane-1-carbodithioic acid typically involves multi-step processes that start from readily available starting materials. One common synthetic route involves the reaction of azepanone with thiocyanate followed by further functionalization steps to introduce the carbodithioic acid group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.

The safety profile of azepane-1-carbodithioic acid has also been investigated. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and disposing of waste materials according to local regulations.

In conclusion, Azepane-1-carbodithioic acid (CAS No. 874-56-6) is a versatile compound with a unique molecular structure that offers a wide range of potential applications in medicinal chemistry and materials science. Ongoing research continues to uncover new properties and uses for this compound, making it an exciting area of study for scientists and researchers worldwide.

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